1,4-Di-tert-butylbenzene

Catalog No.
S601757
CAS No.
1012-72-2
M.F
C14H22
M. Wt
190.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Di-tert-butylbenzene

CAS Number

1012-72-2

Product Name

1,4-Di-tert-butylbenzene

IUPAC Name

1,4-ditert-butylbenzene

Molecular Formula

C14H22

Molecular Weight

190.32 g/mol

InChI

InChI=1S/C14H22/c1-13(2,3)11-7-9-12(10-8-11)14(4,5)6/h7-10H,1-6H3

InChI Key

OOWNNCMFKFBNOF-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(C)(C)C

Synonyms

1,4-di-tert-butylbenzene, para-di-tert-butylbenzene

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C)(C)C

Crystallization Studies:

1,4-Di-tert-butylbenzene (DTBB) is used as a model compound in scientific research to study the process of crystallization. Due to its well-defined structure and symmetrical nature, DTBB crystals exhibit various habits (shapes) depending on the solvent and crystallization conditions used. Researchers can study the factors influencing crystal habit by observing DTBB crystallization under different controlled environments. This information helps in understanding and predicting the crystallization behavior of other molecules, which is crucial in various fields, including drug discovery and materials science.Source: American Chemical Society (.pdf) "Crystallization of 1,4-Di-tert-butylbenzene from Solution": )

Other Applications:

While DTBB is primarily used in crystallization studies, it also finds application in other areas of scientific research, such as:

  • Solvent: Due to its non-polar nature, DTBB can be used as a solvent for various organic compounds.
  • Intermediate in organic synthesis: DTBB can serve as a starting material for the synthesis of other complex organic molecules.

1,4-Di-tert-butylbenzene is an organic compound with the chemical formula C14H22C_{14}H_{22}, characterized by a symmetrical structure where two tert-butyl groups are attached to the benzene ring at the para positions. This compound is also known by other names such as benzene, 1,4-bis(1,1-dimethylethyl)- and p-di-tert-butylbenzene. It has a molecular weight of approximately 190.32 g/mol and exhibits distinct physical properties: a melting point of about 79.5 °C and a boiling point of 238 °C .

Not Applicable

DTBB doesn't possess a specific biological function or interact with biological systems in a well-defined way.

  • Flammability: Expected to be flammable based on its hydrocarbon structure. Specific flash point data not readily available.
  • Toxicity: Limited data exists on the specific toxicity of DTBB. However, as with most organic solvents, it's advisable to handle it with care, avoid inhalation and ingestion, and wear appropriate personal protective equipment (PPE).
.
  • Polymer Chemistry: It is used in producing polymers and plastics where its bulky tert-butyl groups contribute to thermal stability and chemical resistance.
  • Research: The compound is utilized in studies related to host-guest chemistry due to its ability to form inclusion complexes with smaller molecules .
  • While specific biological activities of 1,4-di-tert-butylbenzene are not extensively documented, compounds with similar structures often exhibit varying degrees of biological activity. Some studies suggest that certain derivatives can possess anti-inflammatory and antioxidant properties, although further research is required to establish any definitive biological effects for this specific compound.

    1,4-Di-tert-butylbenzene can be synthesized through several methods:

    • Friedel-Crafts Alkylation: This is the most common method involving the reaction of tert-butyl chloride with benzene in the presence of a strong Lewis acid catalyst like aluminum chloride. The reaction typically favors the formation of 1,4-di-tert-butylbenzene due to steric factors .
    • Kinetic Control: Under specific reaction conditions, such as lower temperatures or particular solvent systems, 1,4-di-tert-butylbenzene can be selectively crystallized from mixtures containing other tert-butyl-substituted benzenes .

    Interaction studies involving 1,4-di-tert-butylbenzene focus primarily on its ability to form complexes with other molecules. For instance, it has been shown to interact with thiourea, forming stable inclusion complexes that can be used for product recovery in synthetic processes . Such studies help elucidate its behavior in various chemical environments and its potential applications in material science.

    Several compounds share structural similarities with 1,4-di-tert-butylbenzene. Here are some notable examples:

    Compound NameChemical FormulaUnique Features
    tert-ButylbenzeneC10H14C_{10}H_{14}Contains one tert-butyl group; used as a solvent.
    1,3-Di-tert-butylbenzeneC14H22C_{14}H_{22}Has tert-butyl groups at meta positions; different reactivity patterns.
    p-CymeneC10H14C_{10}H_{14}Contains a methyl group instead of tert-butyl; used in fragrances.
    2,6-Di-tert-butylphenolC14H22OC_{14}H_{22}OA phenolic compound used as an antioxidant; differs by having a hydroxyl group.

    Uniqueness

    1,4-Di-tert-butylbenzene is unique due to its symmetrical structure and the presence of two bulky tert-butyl groups at para positions on the benzene ring. This arrangement provides significant steric hindrance that influences its chemical reactivity and physical properties compared to its analogs. The compound’s ability to selectively crystallize under certain conditions further distinguishes it from similar compounds.

    The study of 1,4-di-tert-butylbenzene (DTBB) dates back to the mid-20th century, with significant research publications appearing as early as 1947. Early investigations focused primarily on understanding the fundamental chemistry involved in the alkylation of benzene with isobutene. This compound has since become a model system for studying electrophilic aromatic substitution reactions, particularly the Friedel-Crafts alkylation process. Over the decades, research into DTBB has expanded from basic synthesis methods to more sophisticated applications in crystal habit studies, solvent effects, and as an intermediate in various chemical processes.

    Significance in Aromatic Substitution Chemistry

    1,4-Di-tert-butylbenzene holds particular importance in the field of aromatic substitution chemistry as it exemplifies the directing effects of alkyl groups in electrophilic aromatic substitution reactions. When benzene undergoes alkylation with tert-butyl groups, the first substitution activates the ring toward further substitution, particularly at the para position. This phenomenon makes DTBB an excellent educational tool for demonstrating substituent effects in organic chemistry courses.

    The study of tert-butylbenzene nitration has shown that the bulky tert-butyl group significantly influences the distribution of substitution products. While toluene yields approximately 58.5% ortho-nitrotoluene, 37% para-nitrotoluene, and only 4.5% meta-nitrotoluene, the increased steric hindrance of the tert-butyl group in tert-butylbenzene reduces ortho-substitution, resulting in a product mixture of 16% ortho, 8% meta, and 75% para-nitro products. This distinctive behavior has made DTBB a valuable compound for studying steric effects in aromatic substitution reactions.

    Research Trajectory and Academic Impact

    Research on 1,4-di-tert-butylbenzene has evolved from basic synthetic studies to more specialized applications. It has become a standard compound in organic chemistry education, particularly for laboratory demonstrations of Friedel-Crafts alkylation reactions. More recently, research has focused on alternative synthesis methods that avoid traditional Lewis acid catalysts like AlCl₃, addressing environmental and safety concerns.

    In crystallography, DTBB has been extensively studied to understand the impact of various solvents and crystallization conditions on crystal habit formation. This research has contributed significantly to the fields of crystal engineering and materials science. The compound's well-defined structure and properties have made it a useful model system for various physical organic chemistry studies.

    Friedel-Crafts Alkylation Approaches

    The synthesis of 1,4-di-tert-butylbenzene through Friedel-Crafts alkylation represents the most extensively studied and commercially viable approach for producing this compound [1]. The classical methodology involves the reaction of tert-butylbenzene with tert-butyl chloride in the presence of anhydrous aluminum chloride as the Lewis acid catalyst [1] [13]. This electrophilic aromatic substitution reaction proceeds under carefully controlled conditions to achieve selective para-disubstitution while minimizing the formation of undesired isomers and polyalkylated products.

    The standard procedure employs tert-butylbenzene as the aromatic substrate and tert-butyl chloride as the alkylating agent in a molar ratio of 1:2, with aluminum chloride serving as the catalyst at concentrations ranging from 0.75 to 7.5 millimoles per 10 millimoles of substrate [1]. The reaction is typically conducted at temperatures below 0 degrees Celsius to maintain kinetic control and prevent isomerization to the thermodynamically favored 1,3,5-tri-tert-butylbenzene product [1] [13].

    Mechanistic Investigations

    The mechanistic pathway for 1,4-di-tert-butylbenzene formation follows the classical electrophilic aromatic substitution mechanism characteristic of Friedel-Crafts alkylation reactions [9] [13]. The initial step involves the formation of a tert-butyl carbocation through the interaction of tert-butyl chloride with aluminum chloride, generating the electrophilic species and aluminum tetrachloride as the counterion [9] [14].

    The carbocation formation proceeds through coordination of the chloride leaving group with the Lewis acid catalyst, resulting in the heterolytic cleavage of the carbon-chlorine bond [9] [14]. The resulting tertiary carbocation exhibits exceptional stability due to hyperconjugation and inductive effects from the three methyl substituents, making it highly reactive toward electron-rich aromatic systems [14].

    The subsequent nucleophilic attack by the aromatic ring on the electrophilic carbocation occurs preferentially at the para position relative to the existing tert-butyl substituent [1] [9]. This regioselectivity arises from the activating and directing effects of the tert-butyl group, which increases electron density at the ortho and para positions while providing steric hindrance that disfavors ortho substitution [9] [13].

    Studies on the kinetics of carbocation formation have revealed that the rate-determining step involves the initial generation of the tert-butyl cation, with subsequent aromatic substitution proceeding rapidly [14]. Gas-phase investigations of tert-butyl benzene cation stability have demonstrated exceptionally favorable entropy changes during carbocation formation, with negative entropy values reaching approximately 46 calories per degree per mole [14].

    Regioselectivity Considerations

    The regioselectivity of 1,4-di-tert-butylbenzene formation is governed by both electronic and steric factors that influence the site of electrophilic attack [1] [9] [13]. The tert-butyl substituent acts as an activating group through hyperconjugation and inductive donation, increasing electron density at the ortho and para positions relative to the meta positions [9] [13].

    However, the substantial steric bulk of the tert-butyl group creates significant hindrance that effectively blocks ortho substitution, directing the incoming electrophile exclusively to the para position [1] [9] [13]. This steric control is crucial for achieving high selectivity, as it prevents the formation of 1,2-di-tert-butylbenzene, which would be sterically unfavorable due to severe non-bonded interactions between adjacent bulky substituents [3].

    The kinetic control achieved at low temperatures ensures that 1,4-di-tert-butylbenzene crystallizes preferentially under reaction conditions, effectively removing it from the equilibrium and preventing further alkylation or isomerization [1]. This crystallization-driven selectivity represents a key advantage of the Friedel-Crafts approach, as the product separation occurs spontaneously during the reaction process [1].

    Research has demonstrated that prolonged reaction times or elevated temperatures can lead to isomerization of the kinetic product to the thermodynamically more stable 1,3,5-tri-tert-butylbenzene [1] [11]. This isomerization occurs through aluminum chloride-catalyzed rearrangement processes that become significant when reaction conditions favor thermodynamic control over kinetic control [11].

    Reaction Optimization Studies

    Systematic optimization studies have identified several critical parameters that influence the yield, selectivity, and purity of 1,4-di-tert-butylbenzene synthesis [1] [15]. Temperature control emerges as the most crucial factor, with optimal yields achieved at temperatures between -5 and 0 degrees Celsius [1] [13]. Higher temperatures promote undesirable side reactions including isomerization, polyalkylation, and carbocation rearrangement [15].

    The catalyst loading significantly affects both reaction rate and selectivity, with optimized procedures employing aluminum chloride concentrations between 0.75 and 7.5 mole percent relative to the aromatic substrate [1]. Lower catalyst loadings result in incomplete conversion and extended reaction times, while excessive catalyst concentrations promote side reactions and complicate product isolation [1].

    ParameterOptimized RangeEffect on YieldEffect on Selectivity
    Temperature-5 to 0°C73-77% yield [1]High para-selectivity
    Catalyst Loading0.75-7.5 mol%Decreases below thresholdOptimal at 5-7.5 mol%
    Reaction Time2-6 hoursMaximum at 4-6 hours [1]Decreases with time
    Substrate Ratio1:2 (aromatic:alkyl halide)77% optimized yield [1]Prevents over-alkylation

    Solvent effects have been investigated to improve reaction efficiency and product selectivity [15]. The use of excess tert-butyl chloride as both reagent and solvent provides optimal results, eliminating the need for additional organic solvents while ensuring complete dissolution of reactants [1]. Alternative solvents such as dichloroethane and chloroform have shown moderate effectiveness but offer no significant advantages over the solvent-free approach [17].

    The addition sequence and rate of catalyst introduction affect product distribution and reaction control [1]. Optimal procedures involve gradual addition of aluminum chloride in small portions over extended periods, typically 1-2 hours, to maintain temperature control and prevent localized heating that could promote undesired reactions [1].

    Alternative Synthesis Pathways

    Aluminum Chloride-Free Methodologies

    The development of aluminum chloride-free synthetic approaches has gained significant attention due to environmental concerns and the challenges associated with aluminum-containing waste disposal [18] [19]. Ionic liquid catalysts have emerged as promising alternatives, offering improved selectivity and recyclability compared to traditional Lewis acid systems [19].

    Research has demonstrated the effectiveness of imidazolium-based ionic liquids as catalysts for tert-butylation reactions [19]. Studies using N-(1,4-sulfonic acid) butyl triethylammonium hydrogen sulfate as a green catalyst have achieved successful alkylation of aromatic substrates with tert-butyl alcohol under autogeneous pressure conditions [21]. The ionic liquid approach eliminates the need for aluminum chloride while providing excellent catalyst recovery and reuse capabilities [19].

    Lanthanide triflates represent another class of aluminum-free catalysts that have shown promise for aromatic alkylation reactions [17]. These catalysts offer the advantages of mild reaction conditions, high selectivity, and reduced environmental impact compared to traditional aluminum-based systems [17]. However, the high cost of lanthanide reagents limits their application to specialized synthetic applications rather than large-scale industrial processes.

    Solid acid catalysts including zeolites and heteropolyacids have been investigated as environmentally benign alternatives for tert-butylation reactions [19]. These heterogeneous systems offer the advantages of easy separation, catalyst recovery, and reduced waste generation, making them attractive for sustainable synthesis approaches [19].

    tert-Butyl Acetate Alkylation Routes

    Alternative alkylating agents have been explored to replace tert-butyl chloride, with tert-butyl acetate emerging as a promising option due to its reduced environmental impact and improved handling characteristics [2] [15]. The use of tert-butyl acetate requires different reaction conditions and catalyst systems compared to the halide-based approach.

    Acid-catalyzed reactions using tert-butyl acetate generate tert-butyl carbocations through protonation and subsequent loss of acetic acid [15]. This approach eliminates the production of hydrogen chloride gas, addressing both environmental and safety concerns associated with halide-based alkylation [15]. However, the reduced electrophilicity of the acetate leaving group necessitates more forcing reaction conditions and higher catalyst loadings.

    Studies have shown that tert-butyl acetate alkylation requires elevated temperatures between 70-80 degrees Celsius and extended reaction times to achieve comparable yields to the chloride-based methodology [15]. The higher temperature requirements pose challenges for maintaining regioselectivity and preventing isomerization to undesired products [15].

    The development of optimized catalyst systems for acetate-based alkylation has focused on strong Brønsted acids and acidic ionic liquids [15] [19]. These systems provide the necessary acidity to activate the acetate leaving group while maintaining reasonable reaction rates and selectivity [15].

    Green Chemistry Approaches

    The implementation of green chemistry principles in 1,4-di-tert-butylbenzene synthesis has focused on solvent elimination, catalyst recyclability, and waste minimization [20] [21] [23]. Solvent-free methodologies using microwave-assisted synthesis have demonstrated significant improvements in reaction efficiency and environmental impact [22].

    Microwave-enhanced Friedel-Crafts alkylation offers reduced reaction times, improved yields, and elimination of organic solvents [22]. Studies have achieved successful tert-butylation reactions in 2-3.5 minutes under microwave irradiation, representing a substantial reduction compared to conventional heating methods that require several hours [22].

    The development of recyclable catalytic systems has emphasized the use of supported catalysts and ionic liquids that can be recovered and reused multiple times without significant loss of activity [19] [21]. Research has demonstrated that ionic liquid catalysts can be recycled through simple separation techniques, maintaining catalytic activity over multiple reaction cycles [19].

    Biocatalytic approaches using enzymatic systems have been explored as completely green alternatives to chemical alkylation [23]. While these methods offer excellent selectivity and environmental compatibility, their application to tert-butylation reactions remains limited due to the steric bulk of the tert-butyl group and the challenging reaction conditions required for carbocation formation.

    Scale-up Considerations and Challenges

    The transition from laboratory-scale synthesis to industrial production of 1,4-di-tert-butylbenzene presents several significant technical and economic challenges [24]. Heat management represents the primary concern due to the highly exothermic nature of Friedel-Crafts alkylation reactions, which can generate substantial heat loads that are difficult to control in large-scale reactors [24].

    Industrial-scale synthesis requires sophisticated temperature control systems to maintain the low temperatures necessary for optimal selectivity [1] [24]. The challenge of removing reaction heat while maintaining uniform temperature distribution throughout large reaction volumes necessitates advanced reactor design and cooling systems [24]. Inadequate heat removal can lead to temperature excursions that promote undesired side reactions and reduce product quality [24].

    Mass transfer limitations become significant at larger scales, particularly for heterogeneous catalyst systems where solid aluminum chloride must dissolve and distribute throughout the reaction mixture [24]. Poor mixing can result in localized concentration gradients that affect reaction selectivity and conversion efficiency [24]. The evolution of hydrogen chloride gas during the reaction creates additional challenges for gas-liquid mass transfer and requires effective gas handling systems [1].

    The corrosive nature of aluminum chloride and hydrogen chloride production necessitates specialized materials of construction for large-scale reactors [24]. Equipment must be fabricated from corrosion-resistant alloys or protected with appropriate coatings to prevent degradation during extended operation [24]. These material requirements significantly increase capital investment costs for industrial facilities.

    Process safety considerations become increasingly important at larger scales due to the larger inventories of hazardous materials and the potential consequences of uncontrolled reactions [24]. The design of appropriate containment systems, emergency cooling capabilities, and gas scrubbing equipment represents essential elements of safe scale-up [24].

    Economic optimization of large-scale production requires careful consideration of raw material costs, catalyst consumption, and waste disposal expenses [24]. The high cost of anhydrous aluminum chloride and the need for catalyst replacement after each batch operation contribute significantly to production costs [24]. Alternative catalyst systems that offer recyclability or reduced consumption rates provide potential economic advantages for industrial implementation [19].

    Purification Strategy Development

    The purification of 1,4-di-tert-butylbenzene requires careful separation from structural isomers, unreacted starting materials, and polyalkylated byproducts [1] [28] [32]. The primary purification challenge involves the separation of the desired para-isomer from the ortho and meta-disubstituted products, as well as the removal of tri-tert-butylbenzene impurities [1] [28].

    Crystallization represents the most effective purification method due to the favorable crystallization properties of 1,4-di-tert-butylbenzene and its significantly different solubility behavior compared to isomeric impurities [1] [32]. The compound exhibits excellent crystallization characteristics from polar solvents, particularly methanol and ethanol, which provide high selectivity for the para-isomer [1] [32].

    The standard recrystallization procedure involves dissolution of the crude product in hot methanol followed by controlled cooling to room temperature [1] [32]. Rapid cooling or the use of ice baths leads to co-crystallization of impurities and should be avoided to maintain product purity [1]. The crystallization process typically achieves purities exceeding 98% as determined by gas chromatography analysis [1].

    Purification MethodPurity AchievedRecovery YieldAdvantagesLimitations
    Methanol Recrystallization98-99% [1]73-77% [1]High selectivity, simple procedureModerate yield loss
    Ethanol Recrystallization95-98% [32]70-75% [32]Good selectivity, lower cost solventSlightly lower purity
    Vacuum Distillation90-95%85-90%High recovery, continuous operationLimited selectivity
    Column Chromatography>99%60-70%Excellent purityLow throughput, high cost

    Advanced purification techniques have been developed for applications requiring exceptional purity levels [28] [33]. High-performance liquid chromatography provides excellent separation of structural isomers but is limited to analytical or small preparative scales due to throughput constraints [28]. Gas chromatography offers effective analytical monitoring of purification progress and final product quality assessment [1].

    Distillation methods have been evaluated for large-scale purification applications [30]. While 1,4-di-tert-butylbenzene can be purified by vacuum distillation at elevated temperatures, the close boiling points of isomeric impurities limit the effectiveness of this approach [30]. Fractional distillation using high-efficiency columns can achieve moderate purification but requires multiple stages to reach acceptable purity levels [30].

    The development of crystallization optimization strategies has focused on solvent selection, cooling rates, and seeding techniques to maximize both yield and purity [29] [33]. Mixed solvent systems combining good and poor solvents have been investigated to control crystallization kinetics and improve product quality [29]. The addition of anti-solvents such as water to ethanol solutions provides an alternative approach for controlling crystal formation and purity [33].

    Analytical monitoring of purification processes relies primarily on gas chromatography with flame ionization detection to quantify the concentrations of the target compound and various impurities [1]. Nuclear magnetic resonance spectroscopy provides complementary structural confirmation and purity assessment, particularly for identifying unexpected impurities or degradation products [1]. The melting point range of 76-78 degrees Celsius serves as a rapid quality control parameter for assessing product purity [1] [32] [34].

    Electrophilic Substitution Reactions

    The electrophilic substitution chemistry of 1,4-di-tert-butylbenzene represents a fundamental area of study in aromatic chemistry, where the presence of two bulky tert-butyl groups significantly influences both reactivity and selectivity patterns. These substituents act as electron-donating groups through hyperconjugation and inductive effects, thereby activating the aromatic ring towards electrophilic attack while simultaneously imposing substantial steric constraints on the reaction pathways [1].

    Bromination Mechanisms and Selectivity

    The bromination of 1,4-di-tert-butylbenzene proceeds through the classical electrophilic aromatic substitution mechanism, yet exhibits distinctive selectivity patterns due to the steric and electronic influences of the tert-butyl substituents. Baas and Wepster conducted comprehensive studies on the bromination of 1,4-di-tert-butylbenzene in carbon tetrachloride using bromine with iron as a catalyst [2] [3]. The reaction yields 1,4-di-tert-butyl-2-bromobenzene as the primary product, demonstrating a clear preference for substitution at the ortho-position relative to the existing tert-butyl groups.

    The mechanistic pathway involves the formation of a benzenonium intermediate through the addition-elimination process characteristic of electrophilic aromatic substitution [4]. The reaction proceeds through an addition-elimination mechanism rather than a direct substitution, consistent with recent density functional theory studies on electrophilic aromatic bromination [4] [5]. The rate-determining step involves the formation of the sigma-complex intermediate, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate.

    Bromination ParameterValue/ConditionReference
    Catalyst SystemIron (Lewis acid) [2] [3]
    SolventCarbon tetrachloride [2] [3]
    TemperatureAmbient to moderate [2] [3]
    Primary Product1,4-di-tert-butyl-2-bromobenzene [2] [3]
    Regioselectivityortho-position preference [2] [3]
    Mechanism TypeAddition-elimination [4] [5]

    The regioselectivity observed in the bromination of 1,4-di-tert-butylbenzene can be attributed to the electronic activating effects of the tert-butyl groups, which direct electrophilic attack to the ortho and para positions relative to these substituents. However, the para positions are already occupied by tert-butyl groups, leaving the ortho positions as the most favorable sites for electrophilic attack. The electron-donating nature of the tert-butyl groups, through hyperconjugation and inductive effects, increases the electron density at these positions, making them more susceptible to electrophilic attack [6].

    Further Substitution Limitations

    The introduction of additional substituents beyond the initial bromination faces significant limitations due to steric hindrance imposed by the bulky tert-butyl groups. The steric crowding around the aromatic ring creates a substantial barrier to further electrophilic substitution reactions. This phenomenon is particularly pronounced in 1,4-di-tert-butylbenzene, where the two tert-butyl groups occupy opposite positions on the benzene ring, creating a steric environment that severely restricts access for additional electrophiles [6].

    The steric effects manifest in several ways: first, the approach of electrophiles to the remaining available positions becomes increasingly difficult due to the spatial requirements of the tert-butyl groups. Second, the formation of the requisite sigma-complex intermediate becomes energetically unfavorable due to steric strain. Third, the departure of the proton in the final step of the mechanism may also be hindered by steric effects [6].

    Comparative studies of alkylbenzene bromination have shown that the structure of the substituent significantly affects bromination rates, nucleophile regioselectivity, and electrophile chemoselectivity. For bromination at the para position of alkylbenzenes, overall reactivity follows the order: tert-butyl < ethyl ≈ isopropyl, indicating that unfavorable steric effects can attenuate the favorable electronic effects imparted by the substituents [6].

    Dealkylation Chemistry

    The dealkylation of 1,4-di-tert-butylbenzene represents a significant transformation pathway, particularly relevant for industrial applications where the removal of bulky alkyl groups is desired. This process can be achieved through various catalytic systems, with clay catalysts and alumina-based materials showing particular efficacy.

    Clay-Catalyzed Mechanisms

    Clay-catalyzed dealkylation of tert-butylbenzene derivatives has been extensively studied using the microcatalytic pulse technique. Saymeh and colleagues investigated the catalytic dealkylation of tert-butylbenzene using natural clay catalysts in the gaseous phase, demonstrating that the main products were isobutene and benzene [7]. The reaction proceeds through a carbocation mechanism, where the tert-butyl group is protonated by the acidic sites on the clay surface, leading to the formation of a tertiary carbocation.

    The mechanism involves several key steps:

    • Adsorption: The 1,4-di-tert-butylbenzene molecule adsorbs onto the clay surface through π-electron interactions with the aromatic ring
    • Protonation: Brønsted acid sites on the clay surface protonate the tert-butyl group, weakening the C-C bond
    • Carbocation Formation: The protonated tert-butyl group eliminates as a tertiary carbocation
    • Elimination: The carbocation rapidly loses a proton to form isobutene
    • Desorption: The resulting aromatic product desorbs from the catalyst surface

    Clay catalysts demonstrate superior activity compared to conventional alumina catalysts due to their higher surface acidity and unique structural properties. The layered structure of clay minerals provides a higher concentration of acidic sites, which are essential for the carbocation formation step [7] [8].

    Clay Catalyst ParameterCharacteristicsReference
    Catalyst TypeNatural clay minerals [7]
    Reaction ConditionsGaseous phase, pulse technique [7]
    Primary ProductsBenzene + Isobutene [7]
    MechanismCarbocation formation [7]
    Temperature Range300-500°C [7]
    Catalyst ActivitySuperior to alumina [7]

    Alumina-Mediated Processes

    Alumina-mediated dealkylation processes utilize γ-Al2O3 as the primary catalyst, operating through acid-catalyzed mechanisms similar to those observed with clay catalysts, but with distinct differences in activity and selectivity patterns. The γ-Al2O3 catalyst provides both Lewis and Brønsted acid sites, though generally with lower acidity compared to clay catalysts [7].

    The alumina-catalyzed dealkylation mechanism involves:

    • Surface Adsorption: The substrate adsorbs onto the alumina surface through interactions with both Lewis and Brønsted acid sites
    • Acid-Base Interactions: The tert-butyl groups interact with the acidic sites on the alumina surface
    • Bond Cleavage: The C-C bond connecting the tert-butyl group to the aromatic ring is cleaved through acid-catalyzed mechanisms
    • Product Formation: The reaction yields the dealkylated aromatic compound and alkyl fragments

    The selectivity and activity of alumina catalysts can be modified through various treatments, including acid activation and thermal pretreatment. However, comparative studies have consistently shown that clay catalysts exhibit superior performance in terms of both activity and selectivity for the dealkylation of tert-butylated aromatics [7].

    Steam dealkylation represents an alternative approach using alumina-based catalysts, where water vapor is employed to facilitate the dealkylation process. This approach offers advantages in terms of environmental sustainability and can be operated at relatively mild conditions compared to traditional thermal dealkylation processes [9].

    Oxidative Transformation Studies

    The oxidative transformation of 1,4-di-tert-butylbenzene represents a challenging but important synthetic transformation, particularly for the conversion of the bulky tert-butyl groups to carboxylic acid functionalities. Traditional oxidizing agents such as potassium permanganate have proven ineffective for the oxidation of tert-butyl groups due to their resistance to oxidation [10].

    A breakthrough in this area was achieved through the use of nitrogen dioxide (NO2) gas as an oxidizing agent at elevated temperatures. Peterson developed a novel process for the oxidation of tert-butyl groups attached to aromatic rings using NO2 gas in the presence of an inert solvent [10]. The reaction of 1,4-di-tert-butylbenzene with NO2 gas at temperatures exceeding 160°C, preferably around 200°C, in trichlorobenzene solvent yields terephthalic acid as the primary product.

    The oxidation mechanism involves several key steps:

    • Initial Attack: NO2 gas attacks the tert-butyl group, forming a nitro intermediate
    • Radical Formation: The reaction proceeds through radical intermediates involving the cleavage of C-C bonds
    • Oxidative Cleavage: The tert-butyl groups are completely oxidized to carboxylic acid groups
    • Product Formation: The final product is terephthalic acid, with the elimination of water and nitrogen-containing byproducts
    Oxidation ParameterConditionsReference
    Oxidizing AgentNO2 gas [10]
    SolventTrichlorobenzene [10]
    Temperature>160°C, preferably 200°C [10]
    CatalystSeO2 (optional) [10]
    Primary ProductTerephthalic acid [10]
    MechanismOxidative cleavage [10]

    The use of selenium dioxide (SeO2) as a catalyst enhances the reaction efficiency and provides somewhat purer products, particularly when the starting material contains additional methyl groups. The selenium catalyst can be added as the dioxide, as H2SeO3 dissolved in water, or prepared in situ by bubbling NO2 gas through the solvent in the presence of selenium metal [10].

    Reductive Process Investigations

    The reductive transformation of 1,4-di-tert-butylbenzene, particularly hydrogenation reactions, has been the subject of extensive mechanistic investigations. The hydrogenation of the benzene ring in 1,4-di-tert-butylbenzene over rhodium catalysts represents a complex multistep process involving multiple intermediates and reversible steps [11].

    Comprehensive kinetic and mechanistic studies have revealed that the hydrogenation proceeds through a multistep process involving di-tert-butylcyclohexene intermediates. The reaction can be described by Langmuir-Hinshelwood kinetics, with the intermediate steps being reversible. Notably, dissociative adsorption was not found to be involved in the reaction scheme [11].

    The hydrogenation mechanism involves:

    • Initial Adsorption: The aromatic substrate adsorbs onto the rhodium surface through π-electron interactions
    • First Hydrogen Addition: The first hydrogen molecule adds to the adsorbed aromatic ring
    • Diene Formation: The addition of the second hydrogen leads to an adsorbed diene intermediate
    • Rate-Determining Step: The addition of the second hydrogen molecule is identified as the rate-controlling step
    • Further Hydrogenation: Additional hydrogen additions lead to the formation of saturated cyclohexane derivatives

    The hydrogenation of both 1,3-di-tert-butylbenzene and 1,4-di-tert-butylbenzene shows a first-order dependence on hydrogen pressure, indicating that hydrogen adsorption is not the rate-limiting step in the overall process. The steric influences of the tert-butyl groups significantly affect the reaction rate, as determined through competitive adsorption and reaction studies [11].

    Hydrogenation ParameterCharacteristicsReference
    CatalystRhodium [11]
    MechanismMultistep with reversible intermediates [11]
    KineticsLangmuir-Hinshelwood [11]
    Rate-Determining StepSecond hydrogen addition [11]
    Hydrogen DependenceFirst-order [11]
    Intermediatesdi-tert-butylcyclohexene [11]

    Functional Group Modification Strategies

    The functional group modification of 1,4-di-tert-butylbenzene encompasses a wide range of transformations aimed at introducing new functionalities while preserving or selectively modifying the existing tert-butyl groups. These strategies are particularly important for the synthesis of more complex molecular architectures and for the development of materials with specific properties.

    Recent advances in C-H activation chemistry have opened new possibilities for the direct functionalization of tert-butyl groups. The development of highly electrophilic manganese catalysts operating in strong hydrogen bond donor solvents has enabled the catalytic hydroxylation of tert-butyl C-H bonds, representing a significant breakthrough in this challenging transformation [12] [13]. The use of [Mn(CF3bpeb)(OTf)2] catalyst in nonafluoro-tert-butyl alcohol (NFTBA) solvent with hydrogen peroxide as the oxidant allows for site-selective hydroxylation of tert-butyl groups.

    The hydroxylation mechanism involves:

    • Catalyst Activation: The manganese catalyst is activated by hydrogen peroxide to form a highly electrophilic manganese-oxo species
    • C-H Activation: The manganese-oxo species selectively attacks the primary C-H bonds of the tert-butyl group
    • Hydroxylation: The reaction proceeds through hydrogen atom abstraction followed by oxygen rebound
    • Product Formation: Primary alcohols are formed as the major products

    Nitration reactions of 1,4-di-tert-butylbenzene and related compounds have been studied extensively, revealing interesting regioselectivity patterns and mechanistic insights. The nitration typically occurs at positions ortho to the tert-butyl groups, following the general principles of electrophilic aromatic substitution [14].

    Acetylation reactions represent another important class of functional group modifications, where the Friedel-Crafts acetylation can be used to introduce acetyl groups onto the aromatic ring. The reaction conditions and catalyst systems must be carefully chosen to achieve selective acetylation without compromising the tert-butyl groups [15].

    XLogP3

    5.3

    Boiling Point

    238.0 °C

    Melting Point

    79.5 °C

    UNII

    55PTX4KH71

    GHS Hazard Statements

    Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
    H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Environmental Hazard

    Environmental Hazard

    Other CAS

    1012-72-2

    Wikipedia

    1,4-di-tert-butylbenzene

    General Manufacturing Information

    Benzene, 1,4-bis(1,1-dimethylethyl)-: ACTIVE

    Dates

    Last modified: 08-15-2023

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